molecular formula C9H7ClO B6589877 6-(chloromethyl)-1-benzofuran CAS No. 1092350-86-1

6-(chloromethyl)-1-benzofuran

Cat. No. B6589877
CAS RN: 1092350-86-1
M. Wt: 166.6
InChI Key:
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Description

6-(Chloromethyl)-1-benzofuran (6-CM-1-BF) is an organic compound with the molecular formula C8H7ClO. It is a colorless solid that is soluble in most organic solvents and is used in the synthesis of a variety of organic compounds. 6-CM-1-BF is a versatile building block for organic synthesis and has a wide range of applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1-benzofuran is not well understood, but it is believed to involve the formation of a nucleophilic intermediate, which then undergoes a series of chemical reactions to form the desired product. The reaction is generally believed to proceed through the formation of an electrophilic species, which is then attacked by the nucleophilic intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This suggests that this compound may have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

6-(chloromethyl)-1-benzofuran is a useful building block for organic synthesis, and it has a number of advantages for laboratory experiments. It is soluble in most organic solvents, and it does not require the use of toxic reagents. It is also relatively stable, and it is easy to store and handle. However, it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

The potential applications of 6-(chloromethyl)-1-benzofuran are vast, and there is still much to be explored. Future studies could focus on the synthesis of new organic compounds and heterocycles using this compound, as well as the development of new synthetic methods. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further studies could be done to explore the use of this compound as a building block for the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

6-(chloromethyl)-1-benzofuran can be prepared by the reaction of benzofuran with chloromethyl methyl ether, which is the most common method for its synthesis. The reaction is generally performed in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at a temperature of 80-120 °C and a pressure of 1-2 atm. The reaction is typically complete in 1-2 hours and yields a product with a purity of >95%.

Scientific Research Applications

6-(chloromethyl)-1-benzofuran has been widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, pyrroles, and thiophenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-(chloromethyl)-1-benzofuran can be achieved through a multi-step process involving the conversion of a starting material to the final product via several intermediate compounds.", "Starting Materials": [ "2-hydroxybenzaldehyde", "acetic anhydride", "sodium acetate", "chloromethyl methyl ether", "sodium hydroxide", "benzene" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with acetic anhydride and sodium acetate in the presence of a catalyst to form 2-acetoxybenzaldehyde.", "Step 2: Reduction of 2-acetoxybenzaldehyde with sodium borohydride in methanol to form 2-hydroxy-1-phenylethanone.", "Step 3: Friedel-Crafts acylation of 2-hydroxy-1-phenylethanone with chloromethyl methyl ether in the presence of aluminum chloride to form 6-(chloromethyl)-2-hydroxy-1-phenyl-1-benzofuran.", "Step 4: Treatment of 6-(chloromethyl)-2-hydroxy-1-phenyl-1-benzofuran with sodium hydroxide in ethanol to form 6-(chloromethyl)-1-benzofuran.", "Step 5: Purification of the final product by recrystallization from benzene." ] }

CAS RN

1092350-86-1

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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